Product packaging for 5-Hydroxyvitamin D3 25-glucuronide(Cat. No.:CAS No. 84344-78-5)

5-Hydroxyvitamin D3 25-glucuronide

Cat. No.: B1141749
CAS No.: 84344-78-5
M. Wt: 576.76
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyvitamin D3 25-glucuronide is a prominent phase II metabolite of vitamin D3, formed in the liver through conjugation catalyzed by UDP-glucuronosyltransferase (UGT) enzymes such as UGT1A4 and UGT1A3 . This water-soluble conjugate is a significant product of the catabolic pathway that facilitates the renal excretion of vitamin D . As a critical analytical reference standard, it is indispensable for researchers employing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately profile and quantify vitamin D metabolites in biological samples such as serum, plasma, and urine . The study of this and other conjugated metabolites, including sulfated forms, is reshaping the understanding of vitamin D status, as these forms can constitute a substantial portion of the total circulating vitamin D pool and may serve as a reservoir for the regeneration of active forms via local tissue deconjugation . Investigating this compound provides valuable insights into inter-individual variation in vitamin D metabolism, influenced by factors like genetics and health status, and is crucial for advancing knowledge in fields ranging from nutritional science to the study of bone and mineral disorders .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₃H₅₂O₈ B1141749 5-Hydroxyvitamin D3 25-glucuronide CAS No. 84344-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O8/c1-19-10-13-23(34)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)41-31-28(37)26(35)27(36)29(40-31)30(38)39/h11-12,20,23-29,31,34-37H,1,6-10,13-18H2,2-5H3,(H,38,39)/b21-11+,22-12-/t20-,23+,24?,25+,26?,27+,28?,29?,31+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQPJTROOXJOLQ-GYYWGDJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O[C@H]1C(C([C@@H](C(O1)C(=O)O)O)O)O)C2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis, Enzymatic Glucuronidation, and Metabolic Pathways of 5 Hydroxyvitamin D3 25 Glucuronide

Precursors and Substrate Availability for 5-Hydroxyvitamin D3 25-Glucuronide Formation

The formation of this compound is contingent on the availability of its direct precursor, 25-hydroxyvitamin D3 (25OHD3), and the necessary co-substrate for the glucuronidation reaction.

Origin of 25-Hydroxyvitamin D3 in Metabolic Pathways

25-hydroxyvitamin D3 (25OHD3) is the primary circulating form of vitamin D and serves as a crucial biomarker for assessing an individual's vitamin D status. nih.gov Its synthesis begins with vitamin D3, which is either produced in the skin upon exposure to ultraviolet B (UVB) radiation from 7-dehydrocholesterol (B119134) or obtained from dietary sources. nih.govnih.govcreative-diagnostics.com This biologically inert form of vitamin D3 is then transported to the liver. nih.govcreative-diagnostics.com

In the liver, vitamin D3 undergoes its first hydroxylation at the 25th position, a reaction catalyzed by several cytochrome P450 enzymes, with CYP2R1 being the most significant. nih.govcreative-diagnostics.compnas.org This process yields 25OHD3, the immediate precursor for the formation of this compound. nih.govpnas.org From the liver, 25OHD3 is released into the bloodstream, where it circulates bound to vitamin D binding protein. nih.govcreative-diagnostics.com It is then taken up by various tissues, including the kidney, for further metabolism into the active hormone 1α,25-dihydroxyvitamin D3 (calcitriol) by the enzyme CYP27B1, or undergoes catabolism or conjugation reactions. nih.govnih.govnih.gov

Intermediates in the Glucuronidation Pathway

The enzymatic process of glucuronidation involves the transfer of a glucuronic acid moiety from a high-energy donor molecule to a substrate. In the context of 25OHD3 metabolism, the key intermediate is uridine (B1682114) 5′-diphospho-glucuronic acid (UDPGA). wikipedia.org This activated form of glucuronic acid is synthesized in the cytoplasm and serves as the co-substrate for the Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes. wikipedia.org The UGT enzymes, located in the endoplasmic reticulum, catalyze the covalent attachment of the glucuronic acid from UDPGA to the hydroxyl group of 25OHD3, resulting in the formation of 25-hydroxyvitamin D3-glucuronide. This conjugation reaction increases the water solubility of the vitamin D metabolite, facilitating its excretion. wikipedia.org

Enzymology of Glucuronidation: Uridine Diphosphate Glucuronosyltransferases (UGTs) and 25-Hydroxyvitamin D3

The glucuronidation of 25-hydroxyvitamin D3 (25OHD3) is a significant metabolic pathway catalyzed by a specific family of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). nih.govuw.edu These enzymes play a crucial role in the biotransformation of a wide array of endogenous and xenobiotic compounds by conjugating them with glucuronic acid, thereby increasing their water solubility and facilitating their elimination from the body. wikipedia.org

Identification and Characterization of Specific UGT Isoforms Involved (e.g., UGT1A4, UGT1A3)

Research has identified specific UGT isoforms responsible for the glucuronidation of 25OHD3. Through in vitro studies utilizing recombinant human UGT enzymes, UGT1A4 and UGT1A3 have been pinpointed as the principal catalysts in this reaction. nih.govnih.gov When a panel of 12 human UGT isozymes was screened, only UGT1A4 and, to a lesser extent, UGT1A3, demonstrated significant activity in conjugating 25OHD3. nih.gov The relative activity ratio of UGT1A4 to UGT1A3 was found to be 2.7, establishing UGT1A4 as the predominant enzyme in this metabolic process. nih.gov These studies have shown that these enzymes can generate three different monoglucuronides of 25OHD3: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.govnih.gov The presence of 25OHD3-3-glucuronide has been confirmed in human plasma and bile, indicating the physiological relevance of this pathway. nih.govnih.gov

Kinetic Parameters and Substrate Specificity of Relevant UGTs in In Vitro Systems

The enzymatic efficiency of UGT1A4 and UGT1A3 in glucuronidating 25OHD3 has been characterized by determining their kinetic parameters, specifically the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insight into the affinity of the enzyme for the substrate and the maximum rate of the reaction.

Kinetic analyses performed with recombinant UGT1A4 and UGT1A3, as well as with human liver microsomes (HLMs), have demonstrated that the formation of 25OHD3 glucuronides follows Michaelis-Menten kinetics. nih.govnih.gov The data reveals differences in the catalytic efficiencies of the two isoforms.

Below is a table summarizing the kinetic parameters for the formation of the three major 25OHD3 glucuronide metabolites by UGT1A4, UGT1A3, and pooled human liver microsomes.

Enzyme SourceMetaboliteKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (μL/min/mg)
UGT1A425OHD3-25-glucuronide1.536.414.19
25OHD3-3-glucuronide2.101.850.88
t-25OHD3-25-glucuronide1.670.380.23
UGT1A325OHD3-25-glucuronide3.951.740.44
25OHD3-3-glucuronide5.900.560.10
t-25OHD3-25-glucuronide9.350.220.02
Human Liver Microsomes (HLMs)25OHD3-25-glucuronide19.14.090.21
25OHD3-3-glucuronide22.61.330.06
t-25OHD3-25-glucuronide20.30.250.01

Data sourced from: researchgate.net

The intrinsic clearance values (Vmax/Km) clearly indicate that UGT1A4 is the more efficient enzyme for the glucuronidation of 25OHD3 compared to UGT1A3.

Genetic Polymorphisms Affecting UGT Activity in Research Models (e.g., UGT1A4*3)

Genetic variations within the UGT genes can lead to interindividual differences in enzyme activity, which in turn can affect the metabolism of substrates like 25OHD3. A notable example is the UGT1A4*3 polymorphism, which involves a single nucleotide change resulting in a leucine (B10760876) to valine substitution at amino acid position 48 (Leu48Val). nih.gov

Studies using human liver microsomes from individuals with different UGT1A4 genotypes have demonstrated a clear association between the UGT1A43 allele and the rate of 25OHD3 glucuronidation. A variant allele dose effect has been observed, where individuals homozygous for the UGT1A43 allele (GG genotype) exhibit the highest glucuronidation activity. nih.govnih.gov Conversely, those with the wild-type allele (TT genotype) show the lowest activity. nih.govnih.gov Specifically, the mean rate of 25-glucuronidation of 25OHD3 was found to be significantly higher, by 85%, in microsomes from homozygous UGT1A4*3 livers compared to wild-type livers. nih.gov This suggests that genetic polymorphisms in UGT1A4 can be a significant factor contributing to the variability in vitamin D metabolism among individuals. uw.edu

Subsequent Metabolic Fates and Excretion Pathways of this compound

The primary subsequent metabolic event for this compound is deconjugation, a process that reverts the molecule back to its unconjugated form, 25-hydroxyvitamin D3 (25OHD3). This reaction is catalyzed by β-glucuronidase enzymes. oup.com A significant site for this activity is the intestinal tract, where bacterial glucuronidases within the gut microbiota can cleave the glucuronic acid moiety from the vitamin D metabolite. nih.govphysiology.org This enterohepatic circulation, involving excretion of the glucuronide into the bile and subsequent deconjugation in the intestine, allows for the reabsorption of the liberated 25OHD3. nih.govnih.gov

This deconjugation process is not merely a recycling pathway but has significant physiological implications. The released 25OHD3 becomes available locally in the colon to be taken up by epithelial cells. nih.gov Inside these cells, it can act as a ligand for the vitamin D receptor (VDR), influencing the transcription of VDR-responsive genes. nih.gov This mechanism suggests that 25OHD3-G serves as a transport form, delivering its precursor to the colon to exert local biological effects. nih.govphysiology.org

In vitro studies using human colon adenocarcinoma cell lines (Caco-2 and HT-29) have demonstrated that the response to 25OHD3-glucuronide is significantly enhanced when co-incubated with bacterial β-glucuronidase, confirming the necessity of deconjugation for its activity. nih.govphysiology.org

While deconjugation is a major pathway, the initial glucuronidation process itself can lead to different isomers. Research has identified not only 25OHD3-25-glucuronide but also 25OHD3-3-glucuronide and 5,6-trans-25OHD3-25-glucuronide being formed in the human liver. nih.gov The relative formation rates of these glucuronides can vary. nih.gov Once formed, these glucuronide conjugates can potentially undergo further metabolic conversions, although the predominant fate described in the literature is deconjugation or direct excretion. oup.comnih.gov

Research ModelKey Findings on DeconjugationReferences
Human Serum Analysis Both sulfate (B86663) and glucuronide conjugates of 25OHD3 can undergo deconjugation back to their unconjugated forms by sulfatase and beta-glucuronidase enzymes, respectively. oup.com
In Vitro Cell Culture (Caco-2 & HT-29 cells) The biological response to 25OHD-Gluc, measured by Cyp24 mRNA expression, was robustly increased when co-incubated with bacterial glucuronidase (GUS), indicating that cleavage of the glucuronide is necessary for activity in the colon cells. nih.govphysiology.org
In Vivo Mouse Models Orally or subcutaneously administered 25OHD-Gluc induced VDR-mediated gene expression in the colon. This effect was blocked by surgical ligation of the jejunum, preventing the flow of bile containing the glucuronide to the colon, thus highlighting the role of biliary delivery and subsequent deconjugation by gut microbiota. nih.govphysiology.org

The primary route for the elimination of this compound is through biliary excretion. nih.govnih.gov After its synthesis in the liver, the glucuronide conjugate is actively transported into the bile. nih.gov This process is facilitated by specific transporter proteins located on the canalicular membrane of hepatocytes. Studies have identified that 25OHD3-G is a substrate for multidrug resistance-associated protein 2 (MRP2) and MRP3, which mediate its efflux into the bile and back into sinusoidal blood, respectively. nih.gov

Animal model studies have provided direct evidence for the biliary excretion of vitamin D glucuronides. Research using Gunn rats, which have a congenital deficiency in UDP-glucuronosyltransferase activity, has been particularly insightful. In these studies, heterozygous (anicteric) Gunn rats, which have partial enzyme function, excreted significantly more radiolabeled 25OHD3-derived materials in their bile compared to homozygous (icteric) Gunn rats that lack the enzyme. nih.gov Furthermore, the bile from the heterozygous rats contained β-glucuronidase-sensitive materials, confirming the presence of glucuronide conjugates, which were absent in the homozygous rats. nih.gov

This biliary excretion is a critical component of the enterohepatic circulation of vitamin D metabolites. nih.gov The 25OHD3-glucuronide secreted into the bile travels to the intestinal lumen, where, as previously discussed, it can be deconjugated by the gut microbiota. nih.gov This allows for the reabsorption of 25OHD3, contributing to the body's vitamin D pool and facilitating local activity in the intestine. nih.govnih.gov

While biliary excretion is the main elimination pathway for this large, water-soluble conjugate, the potential for renal elimination also exists. However, the literature focuses predominantly on the biliary route. The transport of 25OHD3-G across the sinusoidal membrane of hepatocytes for potential renal clearance is mediated by transporters like the organic anion-transporting polypeptides OATP1B1 and OATP1B3. nih.gov

Animal ModelKey Findings on Biliary and Renal EliminationReferences
Gunn Rats Heterozygous Gunn rats (with partial glucuronidation capacity) excreted significantly more 25-(OH)-[3H]D3-derived material into the bile (7.2% of the administered dose) over 3 hours compared to homozygous Gunn rats (3.1%). The bile of heterozygous rats contained β-glucuronidase-sensitive conjugates, which were absent in the homozygous rats, indicating that glucuronidation is a key step for biliary excretion. nih.gov
In Vitro (Sandwich-cultured human hepatocytes) Demonstrated both sinusoidal and canalicular efflux of 25OHD3-G. The canalicular efflux into bile is mediated by transporters such as MRP2. nih.gov
General Hypothesis (based on human and rat studies) It is hypothesized that 25OHD3 glucuronides are formed in humans and undergo transporter-mediated excretion into the bile. This delivery to the intestine may play a role in regulating gene expression. nih.gov

Analytical Methodologies for the Detection and Quantification of 5 Hydroxyvitamin D3 25 Glucuronide in Research Matrices

Sample Preparation and Extraction Techniques for Complex Biological Samples

Effective sample preparation is a critical prerequisite for the reliable analysis of 5-Hydroxyvitamin D3 25-glucuronide. The primary goals are to remove proteins that can interfere with analysis and to extract the analyte of interest from a complex mixture of endogenous and exogenous substances. nih.gov Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and enzymatic hydrolysis, which can be used to measure the total metabolite concentration. oup.comnih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of vitamin D metabolites from biological samples. nih.gov This method offers advantages over LLE, including reduced solvent consumption, improved reproducibility, and the potential for automation. mdpi.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent.

For vitamin D metabolites, reversed-phase SPE cartridges, such as C18, are commonly employed. nih.govscilit.com The protocol generally begins with protein precipitation, often using acetonitrile (B52724), to release protein-bound metabolites. oup.comthermofisher.com After centrifugation, the supernatant is loaded onto the conditioned and equilibrated SPE cartridge. A washing step, for instance with aqueous methanol (B129727), removes polar impurities, followed by elution of the analytes with a stronger organic solvent like methanol or an acetonitrile/isopropanol mixture. thermofisher.comacs.org Some advanced SPE technologies, like the fritless SOLAµ HRP plates, allow for elution in very small volumes, which can eliminate the need for a sample evaporation step. thermofisher.com

Parameter Description Example Protocol Step Source
Pre-treatment Protein precipitation to release bound metabolites.Addition of acetonitrile to serum sample, followed by vortexing and centrifugation. oup.comthermofisher.com
SPE Cartridge Typically reversed-phase, like C18.Bond Elut C18 cartridge used for bile specimens. nih.gov
Conditioning Prepares the sorbent for sample interaction.Cartridges are conditioned with methanol and equilibrated with water. researchgate.net
Sample Loading The pre-treated sample supernatant is applied to the cartridge.Diluted supernatant transferred to the SPE column. oup.com
Washing Removes interfering substances.Wells are washed with water and 40% methanol. thermofisher.com
Elution Recovers the purified analyte from the sorbent.Analytes are eluted with 100% methanol or acetonitrile/isopropanol mixtures. thermofisher.comacs.org

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a traditional and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For the extraction of relatively nonpolar vitamin D metabolites from aqueous biological fluids like plasma or serum, nonpolar organic solvents such as hexane, heptane, or mixtures including ethyl acetate (B1210297) are commonly used. nih.govchem-agilent.comoatext.com

The general LLE procedure involves adding the extraction solvent to the biological sample, followed by vigorous mixing (e.g., vortexing) to facilitate the transfer of the analyte into the organic phase. nih.govoatext.com Subsequently, the mixture is centrifuged to achieve a clear separation of the two phases. The organic layer containing the analyte is then carefully collected. nih.govoatext.com This process often requires a subsequent evaporation step to remove the solvent, after which the dried extract is reconstituted in a solvent compatible with the chromatographic system. chem-agilent.comchromatographyonline.com While effective, LLE can be labor-intensive; however, supported liquid extraction (SLE) offers a more streamlined, high-throughput alternative that functions like LLE but in a 96-well plate format. chromatographyonline.com

Enzymatic Hydrolysis Approaches for Total Metabolite Quantification (e.g., using beta-glucuronidase)

In biological systems, vitamin D metabolites are often conjugated to glucuronic acid to increase their water solubility and facilitate their excretion, for instance, into bile. nih.govnih.gov To quantify the total concentration of a metabolite like 25-hydroxyvitamin D3, it is often necessary to first cleave off this glucuronide moiety. This is achieved through enzymatic hydrolysis using the enzyme β-glucuronidase. nih.govnih.gov

This enzymatic reaction reverts the highly polar glucuronidated metabolites back to their 'parent' aglycone form (e.g., this compound is converted to 25-hydroxyvitamin D3). nih.govnih.gov The hydrolysis is typically carried out by incubating the sample with β-glucuronidase (e.g., from Escherichia coli) in a suitable buffer (e.g., sodium acetate) at an optimal pH and temperature (e.g., pH 5.0, 37°C) for a specific duration. oup.comnih.gov Following the incubation, the now-unconjugated metabolite can be extracted and analyzed using standard methods. nih.govnih.gov This approach is essential for assessing the total pool of a specific vitamin D metabolite, as direct measurement might only capture the unconjugated form. oup.com

Chromatographic Separation Techniques for this compound

Chromatography is the cornerstone for the analytical determination of vitamin D metabolites, providing the necessary specificity to separate structurally similar compounds from each other and from matrix interferences. nih.govnih.gov Liquid chromatography (LC), particularly in its high-performance (HPLC) and ultra-high-performance (UHPLC) formats, coupled with a detector, is the preferred technique. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) has been a standard technique for quantifying vitamin D metabolites since the 1970s. nih.gov For compounds like this compound and its parent metabolite, reversed-phase HPLC is the most common approach. nih.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. oatext.comnih.gov

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By using a specific mobile phase composition, often a mixture of solvents like methanol, acetonitrile, and water, a good resolution between different vitamin D metabolites can be achieved. oatext.comoatext.com Detection is frequently performed using a UV detector, as vitamin D metabolites exhibit a characteristic absorbance maximum around 265 nm. oatext.comchromatographyonline.com While HPLC is robust, its sensitivity can be a limitation for metabolites present at very low concentrations, sometimes requiring larger sample volumes. nih.govnih.gov

Parameter Typical Conditions for Vitamin D Metabolite Analysis Source
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 4.0 µm particle size) oatext.com
Mobile Phase Isocratic or gradient elution with Methanol/Acetonitrile/Water mixtures. oatext.com
Flow Rate Typically in the range of 0.4 - 1.2 mL/min. oatext.comchromatographyonline.com
Detection UV detection at 265 nm. oatext.comchromatographyonline.com
Temperature Often controlled, for example, at 30°C to ensure reproducibility. chromatographyonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) Advancements

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. nih.gov UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures. chromatographyonline.comnih.gov This technology allows for much faster analysis times, often reducing a run from over 10 minutes to under 5 minutes, which is highly beneficial for high-throughput clinical and research laboratories. researchgate.net

The enhanced resolving power of UHPLC is particularly advantageous for separating complex mixtures of vitamin D metabolites, including isomers and conjugated forms like this compound. chromatographyonline.comnih.gov When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS provides a "gold standard" method, offering exceptional sensitivity and specificity, with limits of quantitation reaching the picogram-per-milliliter (pg/mL) level. researchgate.netnih.govrsc.org This sensitivity is often essential for accurately measuring low-abundance metabolites in small sample volumes. nih.govrsc.org The optimization of mobile phase composition, for example by adding formic acid or methylamine, can further enhance ionization efficiency and detection sensitivity in MS/MS applications. nih.gov

Mass Spectrometry (MS) Detection and Quantification Strategies

Mass spectrometry has become the reference method for the analysis of vitamin D metabolites due to its high sensitivity and specificity. amegroups.orgclinicallab.com This analytical technique allows for the precise measurement of various metabolites, even at the low concentrations typically found in biological matrices. mdpi.com For complex molecules like this compound, MS-based strategies are essential for accurate identification and quantification, overcoming the limitations of methods like immunoassays. amegroups.orgsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites. amegroups.org The development of a robust LC-MS/MS method is foundational for the accurate analysis of this compound. This process involves optimizing several critical components, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation typically begins with protein precipitation to release metabolites from binding proteins, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering substances. mdpi.comnih.gov For glucuronidated metabolites in urine, a purification step with a cartridge such as an Oasis hydrophilic-lipophilic balanced (HLB) cartridge may be employed after enzymatic treatment with β-glucuronidase. nih.gov

The chromatographic separation step is crucial for distinguishing this compound from its isomers and other structurally similar metabolites. In one method developed for identifying glucuronidated vitamin D3 metabolites, positional isomers such as 25-hydroxyvitamin D3-3-glucuronide and 25-hydroxyvitamin D3-25-glucuronide were completely separated using optimized LC conditions. nih.gov Reversed-phase columns, particularly C18 and C8 columns, are commonly used for this purpose. mdpi.comresearchgate.netunl.edu The mobile phase often consists of a mixture of solvents like acetonitrile or methanol and water, with an additive such as formic acid to facilitate protonation and improve ionization. mdpi.com

Following separation, the analyte is introduced into the mass spectrometer. An LC-MS/MS system provides superior selectivity compared to a single-stage MS by selecting a specific precursor ion, fragmenting it, and then detecting a characteristic product ion. nih.gov This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and ensures that the detected signal is specific to the target analyte.

Ionization Techniques (e.g., Electrospray Ionization - ESI)

The choice of ionization technique is critical for converting the neutral analyte molecules eluting from the LC column into gas-phase ions suitable for mass analysis. For vitamin D metabolites, including glucuronides, Electrospray Ionization (ESI) is a widely used method. nih.govnih.gov ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation within the ion source.

However, vitamin D metabolites can exhibit low ionization efficiency. mdpi.comjsbms.jp The mobile phase composition can significantly impact the ESI process. For instance, methanol has been shown to support hydrogen bond formation with the hydroxyl groups of vitamin D metabolites, which can shield them from protonation and subsequent in-source water loss, a common side reaction. longdom.org In contrast, acetonitrile does not support hydrogen bonding to the same extent, which can make this dehydration reaction more prominent. longdom.org

Despite these challenges, ESI has been successfully applied to the analysis of glucuronidated vitamin D metabolites. nih.gov Methods often employ positive-ion mode ESI, where the analyte is detected as a protonated molecule [M+H]⁺. The sensitivity of ESI can be dramatically improved through chemical derivatization, which introduces a permanently charged or easily ionizable group onto the target molecule. researchgate.net

Derivatization Techniques for Enhanced Detection (e.g., DAPTAD)

To overcome the inherently low ionization efficiency and low circulating concentrations of many vitamin D metabolites, chemical derivatization is a frequently employed strategy to enhance detection sensitivity in LC-MS/MS assays. mdpi.comnih.gov This process involves a chemical reaction that modifies the analyte to improve its ionization properties, leading to a significant increase in signal intensity. researchgate.net

A variety of derivatization reagents have been developed, many of which react with the cis-diene structure of vitamin D through a Diels-Alder reaction. mdpi.comelsevierpure.com One such reagent is 4-(4′-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD). DAPTAD has been proven effective for the trace and accurate quantification of vitamin D metabolites. researchgate.net It has been successfully used to convert glucuronides of vitamin D metabolites into fragmentable derivatives that provide useful product ions for identifying conjugation positions during MS/MS analysis, while also enhancing assay sensitivity and specificity. nih.gov Another widely used reagent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which was a revolutionary development that dramatically increased the sensitivity for diene metabolites. elsevierpure.comnih.gov

The choice of derivatization reagent can impact not only sensitivity but also chromatographic separation. The table below summarizes various reagents used for the analysis of vitamin D metabolites.

Interactive Table: Comparison of Derivatization Reagents for Vitamin D Metabolite Analysis

Reagent Reaction Type Key Advantages Signal Enhancement Reference
DAPTAD Diels-Alder Increases detectability and specificity; allows for trace quantification. researchgate.net Significant improvement in ionization efficiency. researchgate.net nih.govnih.govresearchgate.net
PTAD Diels-Alder Dramatically increases sensitivity for diene metabolites. elsevierpure.com 3- to 295-fold depending on the compound. nih.gov nih.govelsevierpure.comnih.gov
2-Nitrosopyridine (PyrNO) Diels-Alder Improves ionization and offers higher sensitivity over PTAD; facilitates high-resolution chromatographic separation. elsevierpure.com Higher sensitivity than PTAD. elsevierpure.com nih.govelsevierpure.com

| Amplifex | Not specified | Optimum reagent for profiling multiple metabolites. | 3- to 295-fold depending on the compound. nih.gov | nih.gov |

Isotope-Dilution Mass Spectrometry (IDMS) for Absolute Quantification

For the most accurate and precise quantification, isotope-dilution mass spectrometry (IDMS) is the universally recognized reference method. nih.govnih.gov This approach is considered the "gold standard" for the quantification of 25-hydroxyvitamin D and its metabolites. nih.gov The principle of IDMS involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterated) to the sample at the beginning of the analytical process. dntb.gov.ua

This stable isotope-labeled compound serves as an internal standard (IS) and is chemically identical to the endogenous analyte, meaning it behaves the same way during all sample preparation steps (extraction, purification, derivatization) and during chromatographic separation and ionization. nih.gov However, because it has a different mass, the mass spectrometer can distinguish it from the naturally occurring (native) analyte.

By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled internal standard, the concentration of the native analyte can be calculated with high precision and accuracy. This ratio corrects for any analyte loss during sample processing and compensates for variations in instrument response or matrix effects, which are common issues in complex biological samples. nih.gov The use of an isotope-coded derivatization reagent, such as deuterated DAPTAD (d-DAPTAD), can further improve assay precision. nih.gov ID-LC-MS/MS methods are essential for establishing reference measurement procedures that allow for the standardization of routine assays. nih.gov

Method Validation and Quality Control in Research Laboratory Settings

The development of a robust analytical method must be followed by a thorough validation process to ensure that the results are reliable, reproducible, and accurate. nih.gov Method validation is a critical requirement for any laboratory performing quantitative analysis of analytes like this compound. Furthermore, ongoing quality control (QC) measures are essential to maintain the long-term performance and stability of the assay. amegroups.org

Method validation involves assessing several key performance characteristics. A complete validation typically evaluates accuracy, precision (both intra- and inter-assay), sensitivity, specificity, the linear range of the assay, recovery, and matrix effects. nih.gov

To ensure consistency and comparability of results across different laboratories, external quality assurance programs have been established. For vitamin D metabolites, these include the Vitamin D External Quality Assessment Scheme (DEQAS) and the Vitamin D Metabolites Quality Assurance Program (VitDQAP), a partnership between the National Institute of Standards and Technology (NIST) and the National Institutes of Health (NIH). nih.govnist.govresearchgate.net Participation in these programs allows laboratories to compare their performance against established reference values and other labs, helping to identify and correct potential biases in their measurement systems. nist.gov The use of Standard Reference Materials (SRMs) from institutions like NIST, which have certified concentrations of specific vitamin D metabolites, is also crucial for validating the accuracy of an assay. unl.edunist.gov

Assessment of Sensitivity, Specificity, and Linearity

Among the key parameters evaluated during method validation, sensitivity, specificity, and linearity are fundamental to defining the capabilities and limitations of an assay.

Sensitivity: This refers to the lowest concentration of an analyte that can be reliably measured. It is typically defined by the Limit of Detection (LOD), the smallest amount of analyte that can be distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For trace vitamin D metabolites, achieving a low LOQ is a primary goal of method development. For example, some LC-MS/MS methods for vitamin D metabolites report LOQ values as low as 0.3 ng/mL to 1.0 ng/mL. unl.edunih.gov

Specificity: Specificity is the ability of the method to measure the intended analyte exclusively, without interference from other components in the sample matrix. nih.gov For this compound, potential interferences could include other glucuronidated metabolites or positional isomers. High-resolution chromatographic separation, combined with the selectivity of tandem mass spectrometry, is essential for ensuring method specificity. nih.gov

Linearity: Linearity demonstrates that the assay response is directly proportional to the concentration of the analyte over a given range. To assess this, a series of calibration standards at different concentrations are analyzed to generate a calibration curve. nih.gov The relationship between concentration and response is typically evaluated using a linear regression analysis, with the coefficient of determination (R²) being a key metric. An R² value greater than 0.99 is generally considered to indicate a strong linear relationship. nih.gov

The table below provides a summary of validation parameters from representative LC-MS/MS methods for vitamin D metabolites, illustrating typical performance characteristics.

Interactive Table: Example Validation Parameters for LC-MS/MS Analysis of Vitamin D Metabolites

Parameter Analyte(s) Method Details Result Reference
Linearity 25(OH)D2 & 25(OH)D3 6-point calibration curve 2.5 to 100 ng/mL nih.gov
Linearity (R²) Vitamin D Metabolites Calibration curve analysis > 0.998 nih.gov
LOQ 25(OH)D2 & 25(OH)D3 LC-MS/MS 1 ng/mL sigmaaldrich.com
LOQ Vitamin D Metabolites LLE and derivatization 1.0 ng/mL nih.gov
Intra-assay Precision (%CV) 25(OH)D3 Dried Blood Spot LC-MS/MS 1.7% - 2.7% researchgate.net
Inter-assay Precision (%CV) 25(OH)D3 Dried Blood Spot LC-MS/MS 3.2% - 3.5% researchgate.net

| Accuracy (Recovery) | 25(OH)D3 | Enzyme-assisted derivatization | 102% - 106% | nih.gov |

Precision, Accuracy, and Robustness Evaluation

The validation of any quantitative analytical method hinges on establishing its precision, accuracy, and robustness. These parameters ensure that the method produces reliable and reproducible data over time and under slight variations in experimental conditions.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:

Intra-assay precision (repeatability): Measures the variation within a single analytical run.

Inter-assay precision (reproducibility): Measures the variation between different analytical runs conducted on different days.

Accuracy denotes the closeness of the mean test result to the true or accepted reference value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is measured. Accuracy can also be assessed by comparing results to a reference method or certified reference materials (CRMs), if available.

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an LC-MS/MS method, this may involve testing slight changes in mobile phase composition, pH, column temperature, or flow rate.

While specific, comprehensive validation data for this compound assays are not extensively detailed in publicly available literature, the validation would be expected to meet the stringent criteria established for other vitamin D metabolites. The following table outlines the typical performance criteria that a robust LC-MS/MS method for this glucuronide would be expected to meet.

Table 1: Typical Target Validation Parameters for an LC-MS/MS Assay
Validation ParameterAcceptance CriterionDescription
Intra-Assay Precision%CV ≤ 15%Measures repeatability within the same analytical run.
Inter-Assay Precision%CV ≤ 15%Measures reproducibility across different runs on different days.
Accuracy (% Recovery)85% - 115%Measures how close the measured value is to the true value.
Linearity (r²)≥ 0.99Indicates the proportional relationship between concentration and instrument response.
RobustnessConsistent results with minor parameter variationsEnsures reliability under slightly varied operating conditions.

Matrix Effects and Internal Standard Selection

A significant challenge in the quantification of analytes in biological samples (the "matrix") using LC-MS/MS is the phenomenon known as the matrix effect. This refers to the alteration of ionization efficiency for the target analyte due to the presence of co-eluting, interfering compounds from the matrix (e.g., phospholipids, salts, other metabolites). The result is either ion suppression or enhancement, leading to inaccurate quantification.

The physicochemical properties of this compound, particularly the hydrophilic nature conferred by the glucuronic acid moiety, distinguish it from its parent aglycone. This affects its behavior during sample extraction and chromatographic separation, making the evaluation of matrix effects a critical step in method development.

The most effective strategy to compensate for matrix effects and variability in sample preparation and instrument response is the use of an appropriate internal standard (IS). An ideal IS should mimic the analytical behavior of the target analyte as closely as possible. For LC-MS/MS analysis, the gold standard is a stable isotope-labeled (SIL) internal standard of the analyte itself. A SIL-IS has the same chemical structure as the analyte but is enriched with heavy isotopes (e.g., ²H, ¹³C), giving it a higher mass. It co-elutes chromatographically with the analyte and experiences nearly identical extraction recovery, ionization suppression, or enhancement, thereby providing the most accurate correction.

In some cases, derivatization may be employed to improve the analytical characteristics of the target compound. For 25(OH)D3 glucuronide, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) has been used to generate a more stable product ion during mass spectrometry, enhancing sensitivity and the reliability of detection. semanticscholar.org

The selection of an internal standard is paramount for the accuracy of the assay, with different options offering varying levels of performance.

Table 2: Selection of Internal Standards for this compound Analysis
Internal Standard TypeExampleSuitabilityRationale
Stable Isotope-Labeled Analyte[²H₃]-5-Hydroxyvitamin D3 25-glucuronideIdealCo-elutes with the analyte and corrects for matrix effects, extraction loss, and instrument variability with the highest accuracy.
Stable Isotope-Labeled Parent Compound[²H₆]-25-Hydroxyvitamin D3Acceptable AlternativeMay not fully compensate for differences in extraction recovery or matrix effects specific to the more polar glucuronide conjugate.
Structural Analog25-Hydroxyvitamin D2 25-glucuronideSuboptimalHas similar chemical properties but may have different chromatographic retention and ionization response, leading to less accurate correction.

Biological Role and Research Based Mechanistic Insights into 5 Hydroxyvitamin D3 25 Glucuronide

In Vitro Studies on Cellular Uptake and Transport Mechanisms

The cellular uptake of 25OHD3-G is characterized by its reliance on specific transport proteins, a consequence of its chemical properties.

In vitro studies utilizing plasma membrane vesicles and cell-based transport assays have identified several key transporters involved in the movement of 25OHD3-G. Research has demonstrated that 25OHD3-G is a substrate for multidrug resistance-associated proteins 2 (MRP2) and 3 (MRP3). nih.gov These transporters are involved in the efflux of the compound. Furthermore, organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, have been shown to facilitate the uptake of 25OHD3-G. nih.gov These transporters are expressed in hepatocytes and intestinal enterocytes, suggesting their importance in the enterohepatic circulation of 25OHD3-G, moving it from the liver into the bile and potentially from the intestinal lumen back into circulation. nih.gov

Table 1: Investigated Carrier-Mediated Transport Systems for 5-Hydroxyvitamin D3 25-glucuronide

Transporter Family Specific Transporter Function Study System
Multidrug Resistance-Associated Proteins (MRP) MRP2, MRP3 Efflux Plasma membrane vesicle and cell-based transport assays

The process of glucuronidation attaches a hydrophilic glucuronic acid moiety to the parent compound. nih.gov This chemical modification significantly increases the water solubility of the molecule. wikipedia.org Consequently, glucuronide conjugates like this compound are highly hydrophilic and are generally unable to penetrate cell membranes through passive diffusion. nih.govnih.gov Their movement across cellular barriers is therefore dependent on the carrier-mediated transport systems described above, rather than passive permeation. nih.gov

Impact on Cellular Processes and Metabolic Regulation in Model Systems

The primary impact of this compound on cellular processes is observed in the colon, following its enzymatic activation. The liberated 25OHD3 serves as a substrate for local conversion to the hormonally active 1,25(OH)2D3 or can directly activate the VDR, influencing gene expression and cellular behavior. nih.govnih.gov

A key regulatory effect is the induction of the gene CYP24A1 in colon cells. nih.gov CYP24A1 encodes the enzyme responsible for catabolizing vitamin D metabolites, and its upregulation is a classic VDR-mediated response. nih.gov In vivo studies in mice demonstrated that administration of 25OHD3-G led to increased Cyp24 mRNA expression specifically in the colon, highlighting a targeted effect on local vitamin D metabolism. nih.gov

Furthermore, the downstream effects of the liberated 25OHD3 include anti-proliferative and pro-apoptotic activities in colon cancer cells. Studies on human colon cancer cell lines (HT-29 and SW480) have shown that 25OHD3 can inhibit cell growth and induce apoptosis. nih.govnih.gov In a murine model of inflammatory bowel disease, the administration of vitamin D glucuronides, including a combination with β-gluc-25(OH)D, resulted in a significant reduction of colitis lesions and symptoms, suggesting an impact on inflammatory processes within the gut. nih.gov

Table 3: Observed Cellular and Metabolic Impacts of 25OHD3-G (Post-Cleavage) in Model Systems

Cellular Process/Metabolic Effect Model System Observed Impact
Gene Expression Mouse colon, Human colon cancer cells (HT-29, Caco-2) Induction of CYP24A1 mRNA expression. nih.gov
Cell Proliferation Human colon cancer cells (HT-29) Inhibition of cell growth. nih.govnih.gov
Apoptosis Human colon cancer cells (SW480) Induction of apoptosis. nih.gov

Effects on Gene Expression in Cell Lines (e.g., in vitro reporter assays)

The biological activity of this compound, also known as 25-hydroxyvitamin D3-25-glucuronide (25OHD-Gluc), is largely dependent on its conversion back to the active form, 25-hydroxyvitamin D3 (25OHD3). In its conjugated state, 25OHD-Gluc exhibits minimal direct biological activity. nih.gov However, when the glucuronide moiety is cleaved, the liberated 25OHD3 can effectively modulate the expression of vitamin D target genes. nih.gov

In vitro studies using cell lines have demonstrated this principle. For instance, in Caco-2 and HT-29 human colon adenocarcinoma cell lines, 25OHD-Gluc alone shows little to no effect on the expression of cytochrome P450 24A1 (CYP24A1), a well-known vitamin D target gene. nih.gov However, when co-incubated with β-glucuronidase (GUS), an enzyme that cleaves the glucuronide bond, a significant increase in CYP24A1 mRNA expression is observed. nih.gov This indicates that the deconjugation of 25OHD-Gluc is a prerequisite for its biological activity in these cell lines. nih.gov

The response to the liberated 25OHD3 is mediated through the vitamin D receptor (VDR). nih.govnih.gov Upon entering the cell, 25OHD3 can be converted to the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which then binds to the VDR. nih.gov This complex then acts as a transcription factor, regulating the expression of various target genes. wikipedia.org Studies have also suggested that 25OHD3 itself can directly bind to the VDR and modulate gene expression, although with lower affinity than 1,25(OH)2D3. nih.govunige.net

Table 1: Effect of 2this compound on CYP24A1 Gene Expression in Cell Lines

Cell LineTreatmentChange in CYP24A1 mRNA ExpressionReference
Caco-225OHD-GlucSmall, but significant increase nih.gov
HT-2925OHD-GlucNo significant change nih.gov
Caco-225OHD-Gluc + GUSRobust increase (32-fold) nih.gov
HT-2925OHD-Gluc + GUSRobust increase (32-fold) nih.gov

Influence on Enzyme Activities and Metabolic Fluxes

The primary influence of this compound on enzyme activities and metabolic fluxes is indirect, occurring after its conversion to 25OHD3. The liberated 25OHD3 serves as a substrate for further enzymatic hydroxylation. The key enzymes involved in vitamin D metabolism are part of the cytochrome P450 (CYP) family. nih.govasu.edu

Specifically, 25OHD3 is converted to the active hormone 1,25(OH)2D3 by the enzyme 1α-hydroxylase (CYP27B1). nih.govnih.gov This conversion is a critical step in regulating calcium and phosphate (B84403) homeostasis. nih.gov Conversely, the enzyme 24-hydroxylase (CYP24A1) initiates the catabolism of both 25OHD3 and 1,25(OH)2D3, leading to their inactivation and excretion. nih.govasu.edu

The administration of 25OHD-Gluc can therefore influence the activity of these enzymes by increasing the local concentration of their substrate, 25OHD3, particularly in tissues with high β-glucuronidase activity, such as the colon. nih.gov This can lead to localized production of 1,25(OH)2D3 and subsequent regulation of target gene expression and cellular processes. nih.gov

Research has shown that vitamin D metabolites can also influence the expression of other drug-metabolizing enzymes. For instance, 1,25(OH)2D3 has been shown to downregulate the expression of CYP2B1 and CYP2C11 in rat liver. mdpi.com While direct studies on the effect of 25OHD-Gluc on these enzymes are limited, its conversion to active vitamin D metabolites suggests a potential for indirect influence.

Role in Cellular Homeostasis in Animal Models (mechanistic, non-clinical)

In animal models, this compound plays a significant role in intestinal, particularly colonic, cellular homeostasis. This is primarily due to its targeted delivery of 25OHD3 to the large intestine. nih.gov Orally or subcutaneously administered 25OHD-Gluc is transported to the colon, where gut microbiota with β-glucuronidase activity cleave the glucuronide conjugate, releasing free 25OHD3. nih.gov

This localized release of 25OHD3 in the colon leads to the activation of VDR-mediated gene expression in the colonic epithelial cells. nih.gov A key target gene is CYP24A1, which is upregulated in the colon but not the duodenum following 25OHD-Gluc administration. nih.gov This localized action is in contrast to the administration of 25OHD3 itself, which primarily acts in the duodenum. nih.gov

This enterohepatic circulation of vitamin D glucuronides provides a mechanism for the reutilization of vitamin D metabolites that would otherwise be excreted. nih.govjci.org This targeted delivery system to the colon suggests a specific physiological role for these conjugates in maintaining the health and function of the large intestine. nih.gov

Comparative Biological Activity with Other Vitamin D Metabolites

Assessment of Relative Potency in In Vitro Assays

In vitro assays consistently demonstrate that this compound has significantly lower biological potency compared to its unconjugated form, 25OHD3, and the active hormone, 1,25(OH)2D3. nih.govunige.net The glucuronide conjugate itself shows minimal ability to activate the vitamin D receptor (VDR) and induce target gene expression. nih.gov

Studies comparing the effects of these metabolites on gene expression in cell lines, such as peripheral blood mononuclear cells (PBMCs), have found that the concentrations of 25OHD-Gluc required to elicit a response are substantially higher than those for 1,25(OH)2D3. unige.net The EC50 values (the concentration required to achieve 50% of the maximum response) for 25OHD3 and its D2 counterpart were found to be approximately 600-fold higher than for 1,25(OH)2D3. unige.net

The minimal activity of the glucuronidated form is attributed to the bulky glucuronide group, which likely hinders its binding to the VDR. nih.gov However, upon enzymatic cleavage of this group by β-glucuronidase, the liberated 25OHD3 can then effectively induce VDR-mediated gene expression. nih.gov Therefore, the relative potency of 25OHD-Gluc is highly dependent on the presence and activity of β-glucuronidase in the in vitro system.

Table 2: Relative Potency of Vitamin D Metabolites in In Vitro Assays

MetaboliteRelative Potency (Compared to 1,25(OH)2D3)Key FindingsReference
1,25-dihydroxyvitamin D3 (1,25(OH)2D3)HighPotent activator of VDR and target gene expression. unige.net
25-hydroxyvitamin D3 (25OHD3)ModerateCan activate VDR and target genes, but at significantly higher concentrations than 1,25(OH)2D3. unige.net
This compound (25OHD-Gluc)Very LowMinimal direct biological activity; requires conversion to 25OHD3 to become active. nih.gov

Synergistic or Antagonistic Interactions with Other Metabolites

The interaction of this compound with other vitamin D metabolites is primarily understood in the context of its role as a pro-hormone that, upon deconjugation, contributes to the pool of active vitamin D metabolites. There is no strong evidence to suggest that 25OHD-Gluc itself has direct synergistic or antagonistic effects with other metabolites at the receptor level.

In the broader context of vitamin D metabolism, the various metabolites exist in a dynamic equilibrium, and their relative concentrations are tightly regulated by feedback mechanisms involving enzymes like CYP27B1 and CYP24A1. asu.edu The introduction of 25OHD-Gluc and its subsequent conversion to 25OHD3 will influence this metabolic cascade, but this is part of the normal physiological regulation of vitamin D activity rather than a direct synergistic or antagonistic interaction at the molecular level.

Factors Modulating the Formation and Disposition of 5 Hydroxyvitamin D3 25 Glucuronide in Research Models

Influence of Enzyme Inducers and Inhibitors on UGT Activity in In Vitro Systems

The activity of UGT enzymes, particularly UGT1A3 and UGT1A4 which are central to 25(OH)D3 glucuronidation, can be significantly altered by various xenobiotics and endogenous compounds. In vitro research models, such as human hepatocytes and recombinant enzyme systems, have been instrumental in elucidating these interactions.

Investigations with Pharmaceutical Compounds and Environmental Agents (e.g., rifampin, carbamazepine, phenobarbital)

Several pharmaceutical compounds are known to induce the expression of UGT enzymes, thereby potentially accelerating the glucuronidation of 25(OH)D3. This induction is often mediated through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR).

In studies using cultured human hepatocytes, treatment with known PXR and CAR activators led to a significant increase in the messenger RNA (mRNA) levels of both UGT1A3 and UGT1A4 after 48 hours of exposure. nih.gov The antibiotic rifampin , a potent PXR agonist, demonstrated a substantial inductive effect, increasing UGT1A3 and UGT1A4 mRNA levels by 2.3-fold and 7.0-fold, respectively. nih.gov Similarly, the antiepileptic drugs phenobarbital and carbamazepine also induced the expression of these enzymes. nih.gov Phenobarbital treatment resulted in a 1.9-fold increase in UGT1A3 mRNA and a 5.1-fold increase in UGT1A4 mRNA. nih.gov Carbamazepine showed a more modest but still significant effect, with a 1.6-fold and 2.3-fold increase in UGT1A3 and UGT1A4 mRNA, respectively. nih.gov

Crucially, the induction of UGT mRNA has been shown to translate to increased catalytic activity. Rifampin, the most potent of the inducers tested, significantly increased the total formation of 25(OH)D3 glucuronides in human hepatocytes. nih.gov This demonstrates a direct link between the exposure to these pharmaceutical agents and an enhanced rate of 25(OH)D3 glucuronidation, which could, in a physiological context, lead to faster clearance of this key vitamin D metabolite.

Induction of UGT1A3 and UGT1A4 mRNA in Human Hepatocytes by Pharmaceutical Compounds

CompoundFold Increase in UGT1A3 mRNAFold Increase in UGT1A4 mRNA
Rifampin2.37.0
Phenobarbital1.95.1
Carbamazepine1.62.3

Data derived from a study on cultured human hepatocytes showing the mean fold increase in UGT mRNA levels after 48 hours of exposure to the indicated compounds. nih.gov

Endogenous Modulators of Glucuronidation (e.g., other vitamin D metabolites)

The glucuronidation of 25(OH)D3 may also be influenced by other endogenous molecules, including different metabolites of vitamin D itself. The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is known to regulate the expression of various genes by binding to the vitamin D receptor (VDR). Research has shown that VDR is involved in the regulation of UGTs.

For instance, treatment of human intestinal cell lines, such as Caco-2 and LS180, with 1α,25-dihydroxyvitamin D3 has been found to induce the transcription of UGT1A8 and UGT1A10. researchgate.net While these specific UGT isoforms are not the primary catalysts for 25(OH)D3 glucuronidation in the liver, this finding establishes a principle of UGT regulation by an active vitamin D metabolite. Further studies in rat models have shown that administration of 1α,25-dihydroxyvitamin D3 can have differential effects on the expression and activity of various hepatic UGT isoforms. nih.gov This suggests a complex regulatory network where vitamin D metabolites can influence their own metabolism and that of other substrates through the modulation of UGT enzyme levels. The potential for competitive inhibition at the enzyme's active site, where one vitamin D metabolite might compete with 25(OH)D3 for glucuronidation, is also a plausible mechanism, though specific studies on this aspect for 5-Hydroxyvitamin D3 25-glucuronide are not extensively detailed.

Nutritional Status and Dietary Factors Affecting Metabolite Levels (in animal studies or in vitro)

The nutritional status of an organism, particularly with respect to vitamin D intake, is a fundamental factor governing the formation of this compound. The availability of the substrate, 25(OH)D3, is directly dependent on the dietary supply of its precursor, vitamin D3 (cholecalciferol).

Substrate Availability from Vitamin D Intake

The synthesis of this compound is contingent on the concentration of its precursor, 25(OH)D3. Animal studies have consistently demonstrated a direct relationship between dietary vitamin D3 intake and circulating levels of 25(OH)D3.

In studies with rats, those fed a diet deficient in vitamin D3 exhibited significantly lower serum and brain concentrations of 25(OH)D3 compared to rats on a normal or high vitamin D3 diet. nih.govdaneshyari.com Conversely, supplementation with cholecalciferol leads to a dose-dependent increase in circulating 25(OH)D3 levels. mdpi.comnih.gov For example, one study in rats showed that increasing dietary vitamin D3 supplementation led to a corresponding rise in serum 25(OH)D3 concentrations. daneshyari.com Similarly, research in dogs has shown that dietary supplementation with either vitamin D3 or 25-hydroxyvitamin D3 itself effectively increases the circulating concentration of 25(OH)D3. nih.gov

This increased availability of the substrate logically leads to a greater potential for its glucuronidation. While direct quantification of this compound in response to varying dietary vitamin D3 levels in these studies is not always reported, the fundamental principle of enzyme kinetics dictates that an increase in substrate concentration will, up to a saturation point, increase the rate of the enzymatic reaction. Therefore, a higher intake of vitamin D3, leading to elevated levels of 25(OH)D3, is a primary driver for the increased formation of its glucuronidated metabolite. One study in mice that administered the 25(OH)D3-glucuronide conjugate directly found it to be a component of bile, underscoring its role in the enterohepatic circulation of vitamin D metabolites. nih.gov

Genetic Factors and Polymorphisms Beyond UGTs

While polymorphisms in the UGT genes themselves can directly impact the rate of 25(OH)D3 glucuronidation, genetic variations in other enzymes involved in the broader vitamin D metabolic pathway also play a crucial, albeit indirect, role. These genetic factors can alter the concentration of the substrate, 25(OH)D3, making more or less of it available for the UGT enzymes.

Variability in Vitamin D Metabolizing Enzymes (e.g., CYP2R1, CYP27A1, CYP24A1)

The conversion of dietary vitamin D3 to 25(OH)D3 is primarily catalyzed by the enzyme 25-hydroxylase, which is encoded mainly by the CYP2R1 gene, with some contribution from CYP27A1 . mdpi.com Subsequently, 25(OH)D3 can be either converted to the active hormone 1α,25-dihydroxyvitamin D3 by the enzyme 1α-hydroxylase (encoded by CYP27B1) or catabolized into inactive forms by 24-hydroxylase (encoded by CYP24A1 ). mdpi.com

Single nucleotide polymorphisms (SNPs) in these CYP genes have been shown to be associated with significant variations in circulating 25(OH)D3 levels among individuals. nih.gov For example, certain polymorphisms in CYP2R1 are linked to lower serum 25(OH)D3 concentrations, as they may result in a less efficient 25-hydroxylation of vitamin D3. nih.gov Conversely, variations in the CYP24A1 gene can affect the rate at which 25(OH)D3 is broken down. Polymorphisms that lead to a less active CYP24A1 enzyme could result in higher circulating levels of 25(OH)D3. nih.gov

Therefore, an individual's genetic makeup concerning these CYP enzymes is a significant determinant of their baseline 25(OH)D3 status. This, in turn, directly influences the amount of substrate available for glucuronidation by UGT1A3 and UGT1A4. An individual with a CYP2R1 genotype that results in high 25-hydroxylase activity, combined with a CYP24A1 genotype that leads to slow catabolism, would likely have higher circulating 25(OH)D3 levels. Consequently, this would provide a greater substrate pool for the UGT-mediated formation of this compound, assuming UGT activity is constant. Genome-wide association studies have also pointed to variants in UGT1A5 as being relevant to 25(OH)D excretion, further highlighting the interplay between genetics and the glucuronidation pathway.

Genetic Influences on Transport Proteins (e.g., VDBP)

The transport of 25-hydroxyvitamin D3 [25(OH)D3] and its metabolites, including the subsequent formation and disposition of this compound, is significantly influenced by the genetic makeup of its primary carrier protein, the Vitamin D Binding Protein (VDBP), also known as group-specific component (Gc-globulin). VDBP is encoded by the GC gene, and polymorphisms within this gene can alter the protein's structure, binding affinity, and concentration, thereby affecting the pharmacokinetics of vitamin D metabolites.

Detailed research has focused on two common single nucleotide polymorphisms (SNPs) in the GC gene: rs7041 (p.Asp416Glu) and rs4588 (p.Thr420Lys). mdpi.comnih.gov The combination of these SNPs gives rise to three main haplotypes or protein isoforms: Gc1F (rs7041-T, rs4588-C), Gc1S (rs7041-G, rs4588-C), and Gc2 (rs7041-T, rs4588-A). mdpi.com These isoforms exhibit different binding affinities for 25(OH)D3 and other metabolites, which in turn modulates their circulating concentrations and potentially their metabolic fate, including glucuronidation and subsequent excretion.

Impact on Circulating 25(OH)D3 Levels

A substantial body of research demonstrates a strong association between GC gene variants and serum concentrations of 25(OH)D3. Generally, individuals carrying the Gc2 haplotype (determined by the A allele of rs4588) tend to have lower plasma 25(OH)D3 concentrations. nih.govnih.gov For instance, studies have shown that the AA genotype of rs4588 and the TT genotype of rs7041 are significantly associated with lower 25(OH)D3 levels. nih.gov These genetic polymorphisms can account for a notable portion of the interindividual variability in vitamin D status. mcgill.ca

The influence of these genotypes on VDBP's affinity for vitamin D metabolites is a key mechanism behind these observations. The different isoforms determined by these SNPs result in varied binding, which affects the half-life and bioavailability of 25(OH)D3 for metabolic processes like glucuronidation. mdpi.com

Influence on Metabolic Disposition and Excretion

Genetic variations in VDBP also appear to modulate the disposition and excretion of vitamin D metabolites. While direct measurement of this compound is not commonly reported in these genetic studies, the influence on urinary excretion of VDBP and its bound ligands provides critical insight.

Research focusing on the rs4588 polymorphism has revealed that individuals carrying the rs4588-A allele not only have lower serum 25(OH)D levels but may also exhibit altered renal handling of VDBP. nih.govfrontiersin.orgnih.gov A study on a pediatric cohort found a significant inverse correlation between urinary VDBP excretion and serum VDBP levels specifically in carriers of the rs4588-A allele. nih.govnih.gov This finding suggests that this genetic variant may influence the renal tubular pathway, potentially leading to increased urinary loss of VDBP and its bound metabolites. nih.govfrontiersin.org Since glucuronidation is a primary pathway for rendering compounds water-soluble for urinary excretion, it is plausible that these genetic influences on renal clearance indirectly affect the disposition of this compound. researchgate.net The urinary loss of VDBP-bound 25(OH)D could lead to a state of poor vitamin D status, indicating an altered metabolic flux that would include the glucuronidation pathway. nih.govfrontiersin.org

The following table summarizes findings from a study investigating the impact of the rs4588 polymorphism on serum 25(OH)D levels, which is the direct precursor for the formation of this compound.

VDBP Genotype (rs4588)Number of SubjectsMedian Serum 25(OH)D (ng/mL)Interquartile Range (IQR)P-value
Non-rs4588-A Carrier (CC)5212.864.90.023
rs4588-A Carrier (CA/AA)5711.853.5

Data adapted from a study on the impact of the rs4588-A allele on vitamin D metabolism. nih.gov

Evolutionary and Comparative Biochemistry of 5 Hydroxyvitamin D3 25 Glucuronide Across Species

Species-Specific Differences in Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic reaction that attaches a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its elimination from the body. The enzymes responsible, UDP-glucuronosyltransferases (UGTs), exist as a superfamily with distinct substrate specificities that can vary significantly between species.

In humans, the glucuronidation of 25-hydroxyvitamin D3 (25OHD3) is primarily catalyzed by specific UGT isoforms located in the liver. nih.gov Research using recombinant human UGT enzymes, liver microsomes, and primary hepatocytes has identified UGT1A4 and, to a lesser extent, UGT1A3 as the principal enzymes responsible for forming 25OHD3 glucuronides. nih.gov UGT1A4 is the predominant catalyst in this reaction. nih.gov

Table 1: Comparative UGT Isoform Activity for 25-Hydroxyvitamin D3 Glucuronidation

SpeciesPrimary UGT Isoforms InvolvedKey Genetic Differences
HumanUGT1A4 (principal), UGT1A3 (secondary) nih.govFunctional UGT1A4 gene. nih.gov
Rat/MouseOther Ugt1a isoforms (specifics less defined) nih.govUgt1a4 is a non-functional pseudogene. nih.gov

The differences in UGT enzyme activity directly translate to variability in metabolic profiles between species. In humans, the action of UGT1A4 and UGT1A3 results in the formation of three distinct 25OHD3 monoglucuronides: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.gov

The metabolic landscape in rats, while also including glucuronidation, is dominated by different pathways. For instance, in the catabolism of the active vitamin D hormone, 1,25-dihydroxyvitamin D3, rats preferentially utilize the 24-hydroxylation pathway, whereas humans employ both 23-hydroxylation and 24-hydroxylation pathways. nih.gov This fundamental difference in hydroxylation, coupled with the altered UGT profile, underscores the significant inter-species variation in vitamin D metabolism. While rats do produce vitamin D glucuronides, the lack of Ugt1a4 suggests that the rate and potentially the specific types of glucuronide conjugates formed differ from those in humans. nih.gov This is consistent with broader findings that show kinetic parameters for glucuronidation reactions can differ substantially between humans and rats. nih.govnih.gov

Table 2: Comparison of Vitamin D Metabolic Profiles in Human vs. Rat

Metabolic FeatureHumanRat
Primary 25OHD3 Glucuronidation Enzyme UGT1A4 nih.govNot Ugt1a4 (pseudogene); other Ugt isoforms are involved. nih.gov
Known 25OHD3 Glucuronide Products 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, 5,6-trans-25OHD3-25-glucuronide nih.gov25OHD3 glucuronide conjugates detected in bile. nih.gov
Dominant Vitamin D Catabolic Pathway (Hydroxylation) Both C23 and C24-hydroxylation pathways are used. nih.govPreferential C24-hydroxylation pathway. nih.gov

Evolutionary Conservation of Vitamin D Glucuronidation Mechanisms

The vitamin D endocrine system, including its metabolic enzymes, is ancient, having been established in animals approximately 550 million years ago. researchgate.netmdpi.comencyclopedia.pub This system co-evolved with the vitamin D receptor (VDR) and vitamin D binding protein (DBP), which are also highly conserved across vertebrates. encyclopedia.pubnih.gov However, within this broadly conserved system, specific enzymes like the UGTs have undergone lineage-specific evolution.

Phylogenetic analysis reveals that the UGT1 gene locus, which encodes the enzymes responsible for 25OHD3 glucuronidation, is conserved between humans and mice, indicating a common evolutionary origin. nih.gov However, the functional divergence, most notably the conversion of Ugt1a4 into a pseudogene in the rodent lineage, highlights a process of lineage-specific gene loss or inactivation. nih.gov This evolutionary event means that while the general mechanism of glucuronidation is conserved, the specific enzymatic tools used to carry out this function have been modified over time. The evolution of the UGT superfamily is characterized by gene duplication and diversification, allowing different species to adapt their metabolic machinery to different physiological needs and environmental exposures.

The marked differences in vitamin D glucuronidation pathways between humans and common laboratory animals like rats have significant implications for biomedical research. The rat, a frequently used model in toxicology and drug metabolism studies, is a poor model for investigating the specific role of UGT1A4-mediated glucuronidation of 25OHD3 in humans. nih.gov Extrapolating data on the clearance, bioavailability, or potential toxicity related to this pathway directly from rats to humans is likely to be inaccurate. nih.govnih.gov

This challenge underscores the need for more sophisticated research models. For example, "humanized" mice, which have had the murine Ugt1 gene locus replaced with the human UGT1 locus (hUGT1 mice), have been developed to provide a more accurate in vivo system for studying human-specific glucuronidation pathways. nih.gov Furthermore, in vitro systems using human-derived materials, such as human liver microsomes or recombinant human UGT enzymes, are essential for accurately characterizing the kinetics and products of human metabolism. nih.gov Acknowledging these species-specific metabolic differences is crucial for the valid interpretation of preclinical data and its successful translation to human clinical outcomes.

Future Research Directions and Unexplored Avenues for 5 Hydroxyvitamin D3 25 Glucuronide Investigation

Elucidation of Novel Metabolic Pathways and Metabolites

While glucuronidation is a recognized Phase II metabolic process for vitamin D, the full extent of this and other conjugation pathways is not completely understood. nih.gov Future research must aim to map these pathways comprehensively.

The metabolism of vitamin D involves both Phase I hydroxylation and Phase II conjugation, which includes glucuronidation and sulfation, to inactivate and facilitate the excretion of metabolites. nih.govendocrine-abstracts.org While 25-hydroxyvitamin D3 (25(OH)D3) is the primary circulating form used to assess vitamin D status, its conjugated forms are gaining attention. nih.govnih.gov

Recent studies have demonstrated that sulfated conjugates constitute a significant portion of circulating vitamin D metabolites (18-53%), whereas glucuronide conjugates, including 5-Hydroxyvitamin D3 25-glucuronide, represent a smaller fraction (2.7-11%). endocrine-abstracts.orgnih.govnih.govresearchgate.net The liver enzyme UDP-glucuronosyltransferase is responsible for producing 25-hydroxyvitamin D3-3β-glucuronic acid, which has been detected in both blood plasma and bile. nih.gov

A key area for future research is the systematic search for and characterization of other potential conjugates. The complexity of the vitamin D metabolome suggests that other, as-yet-unidentified, conjugated forms may exist. Investigating these novel metabolites is crucial for a complete understanding of vitamin D homeostasis and could reveal new biological functions or regulatory mechanisms. nih.gov

The conjugation of vitamin D metabolites is traditionally viewed as a step towards their elimination. nih.govmdpi.com Calcitroic acid, a water-soluble end-product, is a known example of a metabolite excreted in bile. wikipedia.org However, emerging evidence suggests a more complex role for glucuronidated forms beyond simple excretion.

One proposed alternative route involves the enterohepatic circulation of 25OHD-Glucuronide. nih.gov In this pathway, the glucuronidated metabolite is produced in the liver and secreted into the bile. Upon reaching the colon, it can be deconjugated by bacterial glucuronidases present in the gut microbiota. This action liberates the free 25(OH)D3, making it available for local activity within the colon epithelium. nih.gov This suggests a sophisticated mechanism for delivering vitamin D metabolites to specific intestinal sites.

Future investigations should focus on quantifying the significance of this biliary excretion and subsequent microbial reactivation. Exploring whether other conjugated metabolites follow similar paths and identifying other potential elimination or recycling routes are critical next steps in understanding the complete lifecycle of vitamin D in the body.

Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The low circulating concentrations of conjugated vitamin D metabolites necessitate the development and application of highly sensitive and specific analytical methods. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites due to its high specificity and ability to measure multiple compounds simultaneously. nih.goviiarjournals.orgamegroups.org High-resolution mass spectrometry (HRMS) is particularly well-suited for distinguishing between isomeric and isobaric compounds that can interfere with accurate measurement. amegroups.orgnih.gov

Future applications of HRMS in this field will be pivotal. Developing quantitative methods that utilize advanced features like polarity switching can enable the simultaneous detection of both Phase I (hydroxylated) and Phase II (conjugated) metabolites with high sensitivity. rsc.org Furthermore, combining HRMS with derivatization techniques can enhance the detection of low-abundance metabolites like this compound, allowing for more precise quantification and the creation of comprehensive "vitamin D metabolome" profiles. nih.gov This will be essential for validating the biological relevance of these compounds in various physiological and pathological states.

Table 1: Comparison of Analytical Techniques for Vitamin D Metabolite Analysis

TechniqueAdvantagesLimitations for Conjugated Metabolites
Immunoassays (ELISA, RIA) High throughput, automated. iiarjournals.orgiiarjournals.orgOften lack specificity; cannot differentiate between D2 and D3 forms or various metabolites like glucuronides. nih.gov
HPLC-UV Good for separating different species. iiarjournals.orgiiarjournals.orgLacks sufficient sensitivity for trace amounts of metabolites. nih.gov
LC-MS/MS "Gold standard"; high sensitivity and specificity; can measure multiple metabolites. amegroups.orgnih.govCan be complex and costly; requires careful method development to avoid interference from isomers/isobars. nih.govamegroups.org
High-Resolution MS (HRMS) Excellent for separating isomers/isobars; enables comprehensive metabolome profiling. nih.govHigher instrument cost and complexity.

Microfluidics and organ-on-a-chip technologies represent a frontier in metabolic research and diagnostics. nih.gov Recent advancements include the development of paper-based microfluidic systems for quantifying 25(OH)D3 and multi-compartment "organ-on-chip" platforms that mimic the liver-kidney axis to study vitamin D metabolism in vitro. myu-group.co.jpnih.govncku.edu.tw

A promising future direction is the adaptation of these miniaturized platforms for the specific analysis of conjugated metabolites. A microfluidic device capable of detecting this compound could lead to low-cost, point-of-care tests. Such technology would enable researchers to conduct large-scale population studies or high-throughput screening of factors that influence the production and clearance of these conjugates, offering new insights into vitamin D metabolism.

Integration of Multi-Omics Data for Comprehensive Understanding

To fully grasp the biological role of this compound, it is essential to move beyond measuring the metabolite in isolation and embrace a systems-biology approach. Integrating data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics) can provide a holistic view of its regulation and function. nih.gov

Recent studies have successfully used multi-omics to link vitamin D supplementation to epigenetic changes (DNA methylation) and altered gene expression in the nervous system. nih.govresearchgate.net Epigenetic modifications of genes that regulate vitamin D metabolism, such as CYP24A1 (the catabolizing enzyme) and the Vitamin D Receptor (VDR), have been shown to influence an individual's vitamin D status. mdpi.com

Future research should apply this integrative approach to the study of glucuronidation. By combining:

Genomics: Identifying genetic variants (polymorphisms) in the UDP-glucuronosyltransferase (UGT) enzymes responsible for creating this compound.

Transcriptomics: Measuring the expression levels of these UGT enzymes and other key genes in the vitamin D pathway.

Proteomics: Quantifying the abundance of the corresponding enzymes and transport proteins. nih.gov

Metabolomics: Correlating these findings with the measured levels of this compound and other related metabolites.

This comprehensive strategy will help unravel the complex regulatory networks that control the levels of this metabolite and provide crucial insights into its potential impact on health and disease. news-medical.net

Proteomics and Transcriptomics of Glucuronidation Enzymes

Understanding the regulation of the enzymes responsible for glucuronidation is critical to understanding the role of this compound. Proteomics and transcriptomics offer the tools to study the expression and activity of UDP-glucuronosyltransferases (UGTs), the primary enzymes involved in this process. nih.govuky.edu

Research has identified UGT1A4 and UGT1A3 as the principal catalysts for the glucuronidation of 25-hydroxyvitamin D3 in the human liver. nih.govresearchgate.net Genetic variations in these enzymes, such as the UGT1A4*3 polymorphism, have been shown to contribute to inter-individual differences in enzyme activity. nih.govresearchgate.net Future research should expand on these findings to investigate the full spectrum of UGTs involved in vitamin D metabolism and how their expression is regulated.

Integrated transcriptomic and proteomic sequencing can provide a comprehensive view of the molecular mechanisms at play. nih.govnih.govresearchgate.net For example, studies on hepatic organoids have utilized these techniques to understand the role of vitamin D in liver development and metabolic shifts. nih.govnih.govresearchgate.net Applying these multi-omics approaches to study glucuronidation will reveal how factors like genetic polymorphisms, disease states, and exposure to various compounds influence the expression and activity of UGT enzymes, ultimately affecting the levels of this compound. mdpi.com

Development of Novel Research Models for Mechanistic Studies

To dissect the precise mechanisms of this compound metabolism, researchers are turning to innovative model systems that offer greater control and physiological relevance than traditional cell cultures or animal models.

CRISPR-Cas9 Edited Cell Lines for Enzyme Knockout/Knock-in

The advent of CRISPR-Cas9 gene-editing technology has revolutionized the study of gene function. nih.govnih.govyoutube.comhorizondiscovery.comyoutube.com By precisely knocking out or knocking in specific genes, researchers can create cell lines that lack or overexpress certain UGT enzymes. nih.govyoutube.com This allows for the definitive identification of the enzymes responsible for the formation of this compound and the study of the functional consequences of their absence or abundance. youtube.comyoutube.com

This powerful technique can be applied to various cell types, including those relevant to vitamin D metabolism like liver and intestinal cells. nih.gov The ability to generate both single and multiple gene knockouts with high efficiency makes CRISPR-Cas9 an invaluable tool for untangling the complex and often overlapping functions of different UGT isoforms. nih.gov

Organ-on-a-Chip Systems for In Vitro Metabolism Studies

Organ-on-a-chip (OOC) systems represent a significant leap forward in in vitro modeling. researchgate.netresearchgate.netnih.govyoutube.com These microfluidic devices contain living human cells in a 3D culture that mimics the structure and function of a human organ. youtube.com By creating multi-organ chips that connect, for instance, a liver model with a kidney model, researchers can study the integrated metabolism of vitamin D in a more physiologically relevant context. researchgate.netresearchgate.net

These systems allow for the investigation of how vitamin D is metabolized in one organ and how its metabolites then affect another. researchgate.net For example, a liver-kidney organ-on-a-chip can be used to study the conversion of vitamin D3 to 25-hydroxyvitamin D3 in the "liver" chamber and its subsequent metabolism in the "kidney" chamber. researchgate.netresearchgate.net This technology holds immense promise for studying the pharmacokinetics and pharmacodynamics of vitamin D and its metabolites, including this compound, in a human-relevant system. nih.gov

Potential as a Research Biomarker for Vitamin D Metabolism Studies

Utility in Assessing Enzyme Activity in Research Models

The concentration of this compound can serve as a direct indicator of the activity of the UGT enzymes that produce it. nih.govresearchgate.net In research models, such as the CRISPR-edited cell lines and organ-on-a-chip systems described above, measuring the formation of this glucuronide can provide a quantitative assessment of UGT1A4 and UGT1A3 activity. nih.govresearchgate.net

Furthermore, in vivo studies in animal models have shown that the administration of 25-hydroxyvitamin D3-glucuronide can elicit a biological response, particularly in the colon where it can be cleaved by gut microbiota to release the active form. nih.gov This highlights the potential for this metabolite to not only be a marker of metabolism but also a biologically active compound in its own right under certain conditions. nih.gov Future research will likely focus on developing and validating assays for this compound and exploring its utility in clinical studies to provide a more detailed picture of vitamin D metabolism and its relationship to human health.

Correlation with Other Metabolites in Experimental Settings

Future research into this compound (25OHD3-G) will likely focus on its relationship with other vitamin D metabolites. Understanding these correlations is crucial for elucidating the complete metabolic pathway of vitamin D and the potential biological significance of its conjugated forms. Experimental studies are beginning to map these intricate relationships, providing a foundation for future investigations.

Glucuronidation is a key process in phase II metabolism, primarily occurring in the liver. This reaction, catalyzed by UDP-glucuronosyltransferase enzymes, converts vitamin D metabolites into more water-soluble compounds, which facilitates their excretion. nih.gov However, these glucuronidated forms, including 25OHD3-G, are not merely inert waste products. They circulate in the body and can be deconjugated by beta-glucuronidase enzymes, particularly those present in the gut microbiota, to release the biologically active aglycone (e.g., 25-hydroxyvitamin D3). nih.gov This enterohepatic circulation suggests a more complex regulatory role.

Recent experimental findings, particularly from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the simultaneous measurement of both unconjugated and conjugated vitamin D metabolites in serum. One such study analyzed serum from older men, some of whom received vitamin D2 or D3 supplements, to characterize these correlations. nih.gov

A primary finding from this research is the strong positive correlation between conjugated metabolites and their free, unconjugated precursors. For all measured vitamin D metabolites, including 25-hydroxyvitamin D3 (25OHD3), the correlation coefficient (r) between the conjugated and unconjugated forms was very high, ranging from 0.85 to 0.97. nih.gov This indicates that as the level of the primary circulating metabolite, 25OHD3, increases, the level of its glucuronidated form, 25OHD3-G, also increases in a predictable manner.

The research also quantified the proportion of different conjugated metabolites. Glucuronide conjugates were found to be a smaller fraction of the total circulating vitamin D metabolites compared to sulfate (B86663) conjugates.

Proportion of Conjugated Vitamin D Metabolites in Circulation

Conjugate Type Percentage of Total Circulating Metabolites
Glucuronide Conjugates 2.7% - 11%
Sulfate Conjugates 18% - 53%

Data sourced from a study on older men, indicating the relative abundance of different conjugated forms of vitamin D metabolites. nih.gov

Furthermore, the study investigated the relationship between different vitamin D3 metabolites and how these relationships are affected by conjugation. The ratio of 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) to 25OHD3 and 3-epi-25-hydroxyvitamin D3 (3-epi-25OHD3) to 25OHD3 was analyzed before and after enzymatic hydrolysis (which removes the glucuronide and sulfate groups). The results showed that the proportion of these metabolites changed, suggesting that the conjugation process differs between them. nih.gov

Change in Metabolite Ratios After Hydrolysis

Metabolite Ratio Observation After Hydrolysis Implication
24,25(OH)2D3 to 25OHD3 Increased Suggests a significant portion of 24,25(OH)2D3 exists in a conjugated form relative to 25OHD3.
3-epi-25OHD3 to 25OHD3 Decreased Suggests that 3-epi-25OHD3 is less extensively conjugated than 25OHD3.

This table summarizes the changes in the ratios of key vitamin D3 metabolites after enzymatic treatment to deconjugate them, highlighting differential conjugation patterns. nih.gov

These experimental findings underscore the complex interplay between various vitamin D metabolites. The strong correlation between 25OHD3 and its glucuronide suggests that measuring the conjugated form could provide additional information about vitamin D status. Future experimental models could further explore how this correlation is affected by liver disease, kidney disease, or alterations in gut microbiome composition, all of which could influence the rates of glucuronidation and deconjugation. Investigating these correlations in diverse populations and under various physiological and pathological conditions will be a critical avenue for future research.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying 5-hydroxyvitamin D3 25-glucuronide in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., using DAPTAD) is the gold standard. This approach improves sensitivity by enhancing ionization efficiency, enabling detection at low nM concentrations (e.g., 0.7–9.1 nM in human plasma). Validation parameters such as lower limit of quantification (LLOQ), precision (intra-day CV <15%), and accuracy (80–120% recovery) must be rigorously assessed using spiked plasma/serum matrices . Internal standards like deuterated d6-25-OHD3 are critical for correcting matrix effects .

Q. What is the biological significance of this compound in vitamin D metabolism?

  • Methodological Answer : This conjugate is hypothesized to act as a reservoir for 25-hydroxyvitamin D3 (25-OHD3) via enzymatic deconjugation. For example, biliary excretion of 25-glucuronide may enable enterohepatic recycling, where intestinal deconjugation releases 25-OHD3 for local activation by CYP27B1 to 1,25-dihydroxyvitamin D3. Experimental validation involves tracking isotopically labeled conjugates in bile and plasma using LC-MS/MS and microsomal deconjugation assays .

Q. How do sample preparation techniques impact the accuracy of this compound quantification?

  • Methodological Answer : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required to isolate the conjugate from complex matrices like plasma. Derivatization with PTAD or DAPTAD enhances stability and ionization. Matrix effects (e.g., phospholipid interference) must be evaluated by comparing spiked vs. native samples. Parallel analysis of sulfate and glucuronide conjugates requires chromatographic separation using C18 columns with gradient elution .

Advanced Research Questions

Q. How does inter-individual variability in UGT enzymes influence this compound levels?

  • Methodological Answer : Polymorphisms in UGT1A3/1A4 (enzymes responsible for glucuronidation) can alter conjugation efficiency. In vitro assays using human liver microsomes ± UDPGA cofactor and UGT isoform-specific inhibitors (e.g., hecogenin for UGT1A4) quantify enzyme activity. Population studies should correlate UGT genotypes (via PCR) with plasma glucuronide/sulfate ratios .

Q. How can contradictory data on 25-glucuronide concentrations across studies be resolved?

  • Methodological Answer : Discrepancies often arise from differences in LC-MS/MS sensitivity (e.g., derivatization protocols) or calibration standards. Harmonization using reference materials (e.g., NIST SRM 2972) and inter-laboratory comparisons (e.g., Vitamin D Standardization Program) improves consistency. Cross-validation with orthogonal methods, such as immunoaffinity enrichment, can resolve outliers .

Q. What experimental design considerations are critical for studying 25-glucuronide kinetics in vitro?

  • Methodological Answer : Use human hepatocytes or recombinant UGT isoforms with UDPGA supplementation. Time-course assays must account for substrate depletion and enzyme saturation. Inhibitors like β-glucuronidase (from E. coli) validate conjugate formation. Data should be normalized to protein content and corrected for nonspecific binding .

Q. How do sulfation and glucuronidation pathways compete in vitamin D3 metabolism?

  • Methodological Answer : Co-incubation experiments with PAPS (sulfation cofactor) and UDPGA (glucuronidation cofactor) in hepatocytes quantify pathway dominance. LC-MS/MS distinguishes 25-sulfate (m/z 513.3 → 97.0) from 25-glucuronide (m/z 575.3 → 113.0). Kinetic parameters (Km, Vmax) for each pathway are derived using Michaelis-Menten models .

Q. What evidence supports tissue-specific bioactivation of 25-glucuronide in the gut?

  • Methodological Answer : Ex vivo intestinal explants treated with β-glucuronidase release free 25-OHD3, measured via LC-MS/MS. Localized activation is confirmed by CYP27B1 expression (via qPCR/Western blot) in intestinal biopsies. In vivo, bile duct-cannulated rodent models track enterohepatic recycling using stable isotope tracers .

Q. How do in vitro microsomal assays compare to human cohort data for 25-glucuronide metabolism?

  • Methodological Answer : Microsomal assays (e.g., human liver microsomes) provide mechanistic insights but lack physiological context (e.g., enterohepatic circulation). Cohort studies with timed plasma/bile sampling and LC-MS/MS profiling reveal inter-individual differences in conjugation/deconjugation rates. Multivariate regression adjusts for covariates like age, BMI, and renal function .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.